3-Bromo-2-phenylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9BrS |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
3-bromo-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C14H9BrS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H |
InChI Key |
CRRPYQBETAPMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Phenylbenzo B Thiophene and Congeneric Structures
Direct Bromination Strategies
Direct bromination of the benzo[b]thiophene ring system is a common method for introducing a bromine atom. The regiochemical outcome of this electrophilic substitution is highly dependent on the substitution pattern of the benzo[b]thiophene substrate.
Regioselective Bromination of 2-Phenylbenzo[b]thiophene (B72322) at the C-3 Position
The benzo[b]thiophene ring system is generally susceptible to electrophilic attack. While the C-2 position is typically the most reactive site in unsubstituted benzo[b]thiophene, the presence of a substituent at this position redirects subsequent electrophilic addition to the C-3 position. Consequently, the direct bromination of 2-phenylbenzo[b]thiophene selectively yields the 3-bromo derivative.
Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The reaction is typically performed in a suitable organic solvent. The phenyl group at the C-2 position electronically and sterically directs the incoming electrophilic bromine to the adjacent C-3 carbon, resulting in the desired product with high regioselectivity. The reaction involving NBS is particularly favored due to its ease of handling and its ability to provide a low concentration of bromine in the reaction mixture, which can minimize side reactions.
Bromination of Benzo[b]thiophene Precursors to Achieve C-3 Selectivity
An alternative strategy to achieve C-3 selectivity involves the bromination of a benzo[b]thiophene precursor that is subsequently converted to the final 2-phenyl derivative. This approach leverages the inherent reactivity of simpler benzo[b]thiophenes. For instance, the direct bromination of unsubstituted benzo[b]thiophene with bromine in a solvent like carbon tetrachloride predominantly yields 3-bromobenzo[b]thiophene.
Similarly, introducing a directing group at the C-2 position, which can later be replaced by a phenyl group, is a viable route. For example, 2-methylbenzo[b]thiophene (B72938) can be regioselectively brominated at the C-3 position using NBS in acetonitrile (B52724), affording 3-bromo-2-methylbenzo[b]thiophene (B82513) in excellent yield. nih.govrsc.org The methyl group can then be subjected to further chemical transformations to introduce the phenyl group. Another precursor, benzo[b]thiophene-2-carboxylic acid, can be brominated at the C-3 position using bromine and sodium acetate (B1210297) in acetic acid. nih.gov The resulting 3-bromobenzo[b]thiophene-2-carboxylic acid can then undergo decarboxylation and subsequent phenylation.
| Precursor | Brominating Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methylbenzo[b]thiophene | N-Bromosuccinimide (NBS) | Acetonitrile | 3-Bromo-2-methylbenzo[b]thiophene | 99% | nih.govrsc.org |
| Benzo[b]thiophene-2-carboxylic acid | Bromine (Br₂) / Sodium Acetate | Acetic Acid | 3-Bromobenzo[b]thiophene-2-carboxylic acid | 50% | nih.gov |
Halocyclization Reactions Employing Bromine Sources
Halocyclization reactions provide a powerful alternative for constructing the 3-bromobenzo[b]thiophene core. These methods involve the cyclization of a suitably functionalized acyclic precursor, where the bromine atom is incorporated during the ring-forming step.
A well-established method for synthesizing 3-bromobenzo[b]thiophenes is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In this reaction, the alkyne's triple bond is activated by an electrophilic bromine source, such as Br₂ or NBS. nih.govresearchgate.net The sulfur atom then acts as an internal nucleophile, attacking the activated alkyne to form the benzo[b]thiophene ring. This process results in the simultaneous formation of the heterocyclic ring and the introduction of the bromine atom at the C-3 position. The reaction proceeds under mild conditions and tolerates a variety of functional groups on the phenyl ring and the alkyne substituent. researchgate.net
| Substrate | Bromine Source | Solvent | Product | Reference |
|---|---|---|---|---|
| 1-(Phenylethynyl)-2-(methylthio)benzene | Bromine (Br₂) | Dichloromethane | 3-Bromo-2-phenylbenzo[b]thiophene | researchgate.net |
| 1-(Phenylethynyl)-2-(methylthio)benzene | N-Bromosuccinimide (NBS) | Dichloromethane | This compound | researchgate.net |
A more environmentally benign variation of the electrophilic cyclization involves the use of a copper catalyst. nih.gov This technique utilizes sodium bromide (NaBr) as an inexpensive and stable bromine source in the presence of copper(II) sulfate (B86663) in a solvent like ethanol. nih.gov This method avoids the use of hazardous reagents like elemental bromine. The copper catalyst facilitates the in-situ generation of the electrophilic bromine species required for the cyclization of the o-alkynyl thioanisole (B89551) precursor. This green methodology provides high yields of 3-bromobenzo[b]thiophene derivatives. nih.gov
A recent and innovative approach involves a visible-light-induced halocyclization of 2-alkynylthioanisoles. nih.govnih.gov This method is notable as it proceeds at room temperature without the need for an external photocatalyst. nih.gov Simple alkyl halides, such as 1,2-dibromoethane (B42909) or bromoform, serve as the bromine source. Under visible light irradiation, a photo-driven halocyclization and demethylation cascade occurs, leading to the formation of 3-bromobenzo[b]thiophenes in excellent yields. nih.gov This protocol is distinguished by its mild reaction conditions, broad functional group tolerance, and operational simplicity. nih.gov
| Substrate | Bromine Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-alkynylthioanisole | 1,2-dibromoethane | Visible Light, Room Temp | 3-bromobenzo[b]thiophene | Excellent | |
| 2-alkynylthioanisole | Carbon Tetrabromide (CBr₄) | Visible Light, Room Temp | 3-bromobenzo[b]thiophene | Excellent |
Cross-Coupling Approaches to Benzo[b]thiophene Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the benzo[b]thiophene scaffold and for its further functionalization. nih.govkfupm.edu.sa Palladium-catalyzed reactions, in particular, have been extensively utilized. nih.govresearchgate.netrsc.org
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are highly efficient in mediating the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of substituted benzo[b]thiophenes. nih.govrsc.orgrsc.org These reactions often exhibit broad functional group tolerance and can be performed under relatively mild conditions. rsc.orgrsc.org
The Suzuki-Miyaura coupling is a versatile method for introducing aryl groups onto the benzo[b]thiophene core. nih.gov This reaction typically involves the coupling of a halo-substituted benzo[b]thiophene with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net For instance, 3-iodobenzo[b]thiophenes can be coupled with various arylboronic acids to generate a library of 3-arylbenzo[b]thiophene derivatives. nih.gov This methodology has been successfully applied to the synthesis of medicinally relevant compounds. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Benzo[b]thiophene Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Yield | Reference |
| 3-Iodobenzo[b]thiophenes | Arylboronic acids | Palladium catalyst, Base | 3-Arylbenzo[b]thiophenes | Varies | nih.gov |
| 3-Iodo-2-phenylbenzo[b]thiophene | Sodium tetraphenylborate | Palladium catalyst | 2,3-Diphenylbenzo[b]thiophene | 92% (overall) | acs.org |
| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄, K₃PO₄ | 4-Arylthiophene-2-carbaldehydes | Moderate to excellent | mdpi.com |
This table is generated based on the textual data and provides a summary of Suzuki-Miyaura coupling reactions for synthesizing benzo[b]thiophene derivatives.
The Stille coupling offers another effective pathway for the synthesis of phenyl-substituted benzo[b]thiophenes. wikipedia.org This reaction involves the palladium-catalyzed coupling of an organotin reagent with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org It is particularly useful for creating carbon-carbon bonds and has been employed in the synthesis of complex organic molecules. libretexts.org
For example, 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene can undergo Stille coupling reactions to afford a variety of new 3-substituted benzo[b]thiophene derivatives. researchgate.net The versatility of the Stille reaction allows for the introduction of various substituents at the 3-position of the benzo[b]thiophene ring system. organic-chemistry.orglibretexts.org While highly effective, a significant drawback of the Stille coupling is the toxicity of the organotin compounds used. organic-chemistry.org
The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone in the synthesis of 2,3-disubstituted benzo[b]thiophenes. acs.org A common strategy involves the Sonogashira coupling of a terminal alkyne with an ortho-halothioanisole, followed by an electrophilic cyclization step to form the benzo[b]thiophene ring. acs.orgrsc.org This two-step approach is highly efficient and provides access to a wide range of benzo[b]thiophenes with diverse substitution patterns. acs.org
For instance, 2,3-disubstituted benzo[b]thiophenes can be prepared in excellent yields by coupling terminal acetylenes with commercially available o-iodothioanisole using a palladium catalyst, followed by cyclization. acs.org Similarly, a palladium(II)-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed to synthesize a series of 2-substituted benzo[b]thiophenes in good yields. scispace.com The Sonogashira reaction can also be utilized to functionalize pre-existing benzo[b]thiophene scaffolds, as demonstrated by the coupling of 3-iodobenzo[b]thiophenes with terminal alkynes. nih.gov
Other Transition Metal-Catalyzed Annulation Methods
Besides palladium, other transition metals like nickel and copper have been utilized in the synthesis of benzo[b]thiophenes. rsc.orgresearchgate.net Nickel-catalyzed Suzuki-Miyaura cross-coupling has been used for the synthesis of 2,3-diarylbenzo[b]thiophenes. researchgate.net Copper has been employed in Ullmann-type reactions for intramolecular C-S bond formation to yield 2-bromobenzothiophenes. rsc.org Furthermore, copper(II) halides have been used for the halocyclization of 2-alkynylthioanisoles to produce 2-substituted 3-halobenzo[b]thiophenes. researchgate.net In some cases, transition-metal-free methods have been developed, offering a more economical and environmentally friendly alternative. organic-chemistry.org
Cyclization Reactions from Sulfur and Bromine Precursors
The direct synthesis of the benzo[b]thiophene core often involves the cyclization of precursors containing both sulfur and a halogen, typically bromine. A well-established method is the electrophilic cyclization of 2-alkynylthioanisoles. nih.govnih.gov This process can be initiated by various electrophiles, including bromine (Br₂) and N-bromosuccinimide (NBS), to yield 3-bromobenzo[b]thiophenes. acs.orgnih.gov
For example, the reaction of 1-benzothiophene with bromine in carbon tetrachloride can produce 3-bromobenzo[b]thiophene. prepchem.com Another approach involves the reaction of benzo[b]thiophene-2-carboxylic acid with bromine in the presence of sodium acetate and acetic acid to yield 3-bromobenzo[b]thiophene-2-carboxylic acid. chemicalbook.com The reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles has also been studied, leading to the formation of substituted amino-benzo[b]thiophenes. researchgate.net These cyclization strategies provide direct access to brominated benzo[b]thiophenes, which are valuable intermediates for further functionalization via cross-coupling reactions. nih.govacs.org
Formation of 3-Chloro-2-phenylbenzo[b]thiophene from Diphenylacetylene (B1204595) and Sulfur Dichloride
The reaction of diarylacetylenes with sulfur chlorides provides a direct route to substituted benzo[b]thiophenes. In a notable example, the interaction of diphenylacetylene with sulfur dichloride (SCl₂) in a suitable solvent leads to the formation of 3-chloro-2-phenylbenzo[b]thiophene.
The proposed mechanism for this transformation involves the initial electrophilic attack of sulfur dichloride on the triple bond of diphenylacetylene. This leads to the formation of a vinylsulfenyl chloride intermediate. Subsequent intramolecular cyclization occurs through an electrophilic attack of the sulfur on one of the phenyl rings, followed by the elimination of hydrogen chloride to yield the aromatic benzo[b]thiophene core. The regioselectivity of this reaction, which places the phenyl group at the 2-position and the chlorine atom at the 3-position, is governed by the electronic and steric influences of the substituents on the acetylene.
While sulfur dichloride is a potent reagent for this cyclization, its high toxicity and handling difficulties have led to the exploration of alternative sulfur-transfer reagents. Bis(phenylsulfonyl) sulfide, for instance, has been reported as a stable and safer synthetic equivalent of sulfur dichloride for the construction of thiophene (B33073) rings. youtube.com
Synthesis of 3-Substituted Benzo[b]thiophenes via α-Substituted 2-Bromo-β-methoxystyrenes
A versatile and widely employed method for the synthesis of 3-substituted and 2,3-disubstituted benzo[b]thiophenes involves the electrophilic cyclization of 2-alkynyl thioanisoles. This approach offers a high degree of control over the substitution pattern of the final product. While the specific use of α-substituted 2-bromo-β-methoxystyrenes is a variation of this theme, the core principles of the cyclization remain the same.
The general strategy commences with the synthesis of a 2-alkynyl thioanisole. This is often achieved through a Sonogashira coupling of a terminal alkyne with a 2-halothioanisole, typically 2-iodothioanisole. nih.gov The resulting 2-alkynyl thioanisole is then subjected to an electrophilic cyclization.
A variety of electrophiles can be used to initiate the cyclization, including molecular bromine (Br₂), N-bromosuccinimide (NBS), iodine (I₂), and iodine monochloride (ICl). nih.govnih.gov The choice of electrophile determines the substituent at the 3-position of the resulting benzo[b]thiophene. For instance, the use of bromine or NBS leads to the formation of 3-bromobenzo[b]thiophenes. nih.govnih.gov
The reaction mechanism is believed to proceed through the formation of a bromonium or iodonium (B1229267) ion intermediate by the electrophilic attack of the halogen on the alkyne's triple bond. This is followed by an intramolecular nucleophilic attack from the sulfur atom, leading to the formation of the five-membered thiophene ring and the expulsion of a methyl group.
This methodology has been successfully applied to the synthesis of a range of 3-halo-substituted benzo[b]thiophenes with various substituents at the 2-position, demonstrating its broad applicability and functional group tolerance. nih.gov For example, the cyclization of a 2-(cyclohexylethynyl)thioanisole with sodium bromide and copper(II) sulfate affords 3-bromo-2-cyclohexylbenzo[b]thiophene in high yield. nih.gov
A direct synthesis of the target molecule, this compound, can be achieved through the electrophilic bromination of 2-phenylbenzo[b]thiophene. The reaction of 2-phenylbenzo[b]thiophene with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile can selectively introduce a bromine atom at the 3-position. researchgate.netnih.gov
Table 1: Synthetic Methodologies for 3-Substituted Benzo[b]thiophenes
| Starting Material | Reagents | Product | Key Features |
| Diphenylacetylene | Sulfur Dichloride (SCl₂) | 3-Chloro-2-phenylbenzo[b]thiophene | Direct formation of the benzo[b]thiophene core. |
| 2-Alkynyl Thioanisole | Br₂ or NBS | 3-Bromo-2-substituted-benzo[b]thiophene | Versatile method with control over 3-position substituent. |
| 2-Phenylbenzo[b]thiophene | N-Bromosuccinimide (NBS) | This compound | Direct bromination of the pre-formed benzo[b]thiophene. |
Reactivity and Advanced Functionalization of 3 Bromo 2 Phenylbenzo B Thiophene
Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is a powerful and widely utilized transformation for converting aryl bromides into highly reactive organolithium species. harvard.eduprinceton.edu This reaction is typically rapid, even at low temperatures, and proceeds by an equilibrium process that is driven by the formation of a more stable organolithium reagent. harvard.eduresearchgate.net
The treatment of 3-Bromo-2-phenylbenzo[b]thiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -70°C to -78°C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, facilitates a clean and efficient lithium-halogen exchange. researchgate.netresearchgate.netchemicalforums.com This process selectively replaces the bromine atom at the 3-position with a lithium atom, generating the key intermediate, 3-lithio-2-phenylbenzo[b]thiophene. researchgate.net The stability of this lithiated intermediate is crucial for the success of subsequent reactions. While some lithiated thiophenes can be unstable, the 2-phenyl substituent may contribute to the stability of this particular intermediate. It is essential to perform this reaction under strictly anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere) to prevent quenching of the highly basic organolithium species by moisture or oxygen. chemicalforums.com
The nucleophilic 3-lithio-2-phenylbenzo[b]thiophene intermediate readily reacts with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the C3-position. researchgate.net This two-step sequence of lithium-halogen exchange followed by electrophilic quench is a cornerstone for the derivatization of the benzo[b]thiophene core.
The introduction of a carboxylic acid group is achieved by quenching the 3-lithio-2-phenylbenzo[b]thiophene intermediate with carbon dioxide (CO2), typically from a solid source (dry ice). researchgate.net Subsequent acidic workup protonates the resulting carboxylate salt to yield 2-phenylbenzo[b]thiophene-3-carboxylic acid. researchgate.net This transformation provides a direct route to valuable carboxylic acid derivatives, which can serve as precursors for esters, amides, and other related functionalities. nih.govnih.gov
Table 1: Synthesis of 2-Phenylbenzo[b]thiophene-3-carboxylic Acid via Carbonylation
| Starting Material | Reagents | Product | Yield | Reference |
| This compound | 1. n-BuLi, THF, -70°C 2. CO2 (solid) 3. H3O+ | 2-Phenylbenzo[b]thiophene-3-carboxylic acid | Varies | researchgate.net |
Yields are reported as "varying" as per the source material.
Formylation of the lithiated intermediate can be accomplished by using N,N-dimethylformamide (DMF) as the electrophile. researchgate.netsemanticscholar.org The reaction provides 2-phenylbenzo[b]thiophene-3-carboxaldehyde in moderate to good yields. researchgate.netsemanticscholar.org This aldehyde is a versatile intermediate for further synthetic transformations, such as oxidation to the carboxylic acid, reduction to the corresponding alcohol, or use in various condensation and coupling reactions. The direct lithiation and subsequent formylation with DMF is a well-established procedure for preparing heteroaromatic aldehydes. semanticscholar.org
Table 2: Synthesis of 2-Phenylbenzo[b]thiophene-3-carboxaldehyde via Formylation
| Starting Material | Reagents | Product | Yield | Reference |
| This compound | 1. n-BuLi, THF, -70°C 2. DMF | 2-Phenylbenzo[b]thiophene-3-carboxaldehyde | 40-55% | researchgate.net |
Yield range based on analogous reactions described in the reference.
The introduction of small alkyl groups, such as a methyl group, can be achieved by treating the 3-lithio-2-phenylbenzo[b]thiophene with an appropriate alkylating agent. For instance, reaction with dimethyl sulfate (B86663) provides a high yield of 3-methyl-2-phenylbenzo[b]thiophene. researchgate.net This reaction demonstrates the utility of the lithiated intermediate for the formation of new carbon-carbon bonds with alkyl electrophiles.
Table 3: Synthesis of 3-Methyl-2-phenylbenzo[b]thiophene via Alkylation
| Starting Material | Reagents | Product | Yield | Reference |
| This compound | 1. n-BuLi, THF, -70°C 2. (CH3)2SO4 | 3-Methyl-2-phenylbenzo[b]thiophene | High | researchgate.net |
Yield is reported as "high" as per the source material.
Subsequent Electrophilic Quenching Reactions for Derivatization
Transition Metal-Catalyzed Coupling Reactions at the Bromine Position
Beyond organolithium chemistry, the bromine atom at the 3-position of 2-phenylbenzo[b]thiophene (B72322) serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are highly effective for forming carbon-carbon and carbon-heteroatom bonds at this position. researchgate.net These methods offer an alternative and often milder approach to functionalization compared to lithium-halogen exchange.
For example, Suzuki-Miyaura coupling reactions, which involve the palladium-catalyzed reaction of the aryl bromide with an organoboron compound, can be employed. lookchem.comacs.org While some studies focus on the C2-position, the principles are applicable to the C3-bromo substrate. acs.org The reaction of a 3-bromo-benzo[b]thiophene derivative with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) can lead to the formation of 3-aryl-2-phenylbenzo[b]thiophenes. lookchem.com Such reactions are pivotal in constructing complex biaryl and polycyclic aromatic systems. mdpi.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.
Suzuki Cross-Coupling for Diverse Arylation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and the bromine atom at the C-3 position of 2-phenylbenzo[b]thiophene serves as an excellent electrophilic partner for this transformation. This reaction typically involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid or its esters. doaj.org The reactivity of aryl bromides in Suzuki couplings is well-established, generally following the order of I > Br > OTf >> Cl. researchgate.netquora.com
The general scheme for the Suzuki cross-coupling of this compound involves its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. unimib.it The reaction is tolerant of a wide range of functional groups on the arylboronic acid, allowing for the introduction of diverse aryl substituents at the 3-position of the benzo[b]thiophene core.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides
| Parameter | Typical Conditions |
| Aryl Halide | This compound |
| Boron Reagent | Arylboronic acid or ester |
| Catalyst | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |
| Ligand | Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, Et₃N |
| Solvent | Toluene, DMF, THF, water |
Research on related bromo-thiophenes has demonstrated the feasibility of such couplings. For instance, the Suzuki cross-coupling of 2-bromothiophene (B119243) with phenylboronic acid has been successfully carried out using various palladium catalysts. researchgate.net Furthermore, studies on the coupling of heteroaryl bromides, including 3-bromothiophene (B43185), with phenylboronic acid have shown good to excellent yields, highlighting the utility of this reaction for creating biaryl structures. lookchem.com The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. For example, water-soluble catalysts have been developed to perform Suzuki couplings in aqueous media, offering a greener alternative to traditional organic solvents. lookchem.com
Other Carbon-Carbon Bond Forming Reactions on the Brominated Scaffold
Beyond the Suzuki coupling, the bromine atom at the 3-position of 2-phenylbenzo[b]thiophene enables a variety of other palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These include the Heck, Stille, and Sonogashira reactions, each providing a unique pathway to introduce different carbon-based functionalities.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. thieme-connect.de This reaction is a valuable tool for the synthesis of substituted alkenes. The reaction of this compound with various alkenes would lead to the formation of 3-alkenyl-2-phenylbenzo[b]thiophenes. The choice of catalyst and reaction conditions is crucial for achieving high yields and controlling the regioselectivity of the addition to the alkene. Research on the Heck reaction of other bromo-thiophenes has shown that the reaction can be sensitive to the electronic nature of the thiophene (B33073) ring and the substituents on the alkene. thieme-connect.de
Stille Reaction: The Stille reaction utilizes an organotin reagent as the nucleophilic partner to couple with the aryl bromide. wikipedia.org This reaction is known for its tolerance to a wide variety of functional groups. wiley-vch.de The coupling of this compound with an organostannane, such as an aryltributylstannane, would yield the corresponding 3-aryl-2-phenylbenzo[b]thiophene. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. researchgate.net The main drawback of the Stille reaction is the toxicity of the organotin compounds. wikipedia.org
Sonogashira Coupling: The Sonogashira coupling is a powerful method for the synthesis of alkynes, involving the coupling of an aryl halide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.org The Sonogashira coupling of this compound with a terminal alkyne would result in the formation of a 3-alkynyl-2-phenylbenzo[b]thiophene. This reaction is highly valuable for introducing acetylenic moieties into the benzo[b]thiophene core, which can then be further functionalized. Studies on the Sonogashira coupling of 2,3-dibromothiophene (B118489) have shown that the reaction can be performed with high regioselectivity. researchgate.net
Table 2: Overview of C-C Bond Forming Reactions on Brominated Scaffolds
| Reaction | Coupling Partner | Product | Catalyst System |
| Heck | Alkene | 3-Alkenyl-2-phenylbenzo[b]thiophene | Pd(OAc)₂, PPh₃ |
| Stille | Organostannane | 3-Aryl-2-phenylbenzo[b]thiophene | Pd(PPh₃)₄ |
| Sonogashira | Terminal Alkyne | 3-Alkynyl-2-phenylbenzo[b]thiophene | Pd(PPh₃)₂Cl₂, CuI |
Nucleophilic Substitution and Rearrangement Pathways
The reactivity of the carbon-bromine bond in this compound also extends to nucleophilic substitution reactions. These reactions can proceed through different mechanisms, sometimes leading to rearranged products, which adds another layer of complexity and synthetic potential to this scaffold.
Aromatic Nucleophilic Substitution Reactions with Amines
Aromatic nucleophilic substitution (SNAr) is a key reaction for introducing heteroatomic nucleophiles, such as amines, onto an aromatic ring. In the case of this compound, the reaction with an amine would be expected to yield the corresponding 3-amino-2-phenylbenzo[b]thiophene. The feasibility of this reaction is highly dependent on the electronic nature of the benzo[b]thiophene ring. Generally, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. nih.gov
While direct studies on this compound are limited, research on the closely related 3-bromo-2-nitrobenzo[b]thiophene provides valuable insights. The reaction of 3-bromo-2-nitrobenzo[b]thiophene with various amines in N,N-dimethylformamide (DMF) has been shown to produce the expected 3-amino-2-nitrobenzo[b]thiophenes. researchgate.netrsc.org This suggests that the bromo-substituent at the 3-position is susceptible to nucleophilic attack by amines, particularly when an activating group like a nitro group is present at the 2-position. The presence of a phenyl group at the 2-position in the title compound is expected to have a different electronic influence compared to a nitro group, potentially affecting the reaction rate and conditions required for the substitution to occur.
Investigations into Rearrangement Mechanisms during Nucleophilic Attack
Intriguingly, nucleophilic attack on substituted bromo-thiophenes can sometimes lead to the formation of rearranged products through mechanisms like cine-substitution. nih.gov In a cine-substitution, the incoming nucleophile attaches to the carbon atom adjacent to the one bearing the leaving group. arkat-usa.org
Studies on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines have revealed the formation of not only the expected 3-amino-2-nitrobenzo[b]thiophene but also the rearranged isomer, 2-amino-3-nitrobenzo[b]thiophene. researchgate.netrsc.orgconsensus.app The formation of this unexpected product suggests a rearrangement mechanism is at play. One proposed hypothesis involves a nitro group shift, rather than a rearrangement of the carbon skeleton. researchgate.net The ratio of the "expected" to the "unexpected" product was found to be influenced by the reaction conditions, such as the nature and amount of the base used. researchgate.net
These findings highlight the potential for similar rearrangements to occur in the reactions of this compound with nucleophiles. The phenyl group at the 2-position, while electronically different from a nitro group, could still influence the stability of intermediates and transition states, potentially leading to a mixture of direct and rearranged substitution products. The possibility of such rearrangements underscores the importance of careful product analysis and mechanistic investigation when exploring the nucleophilic substitution chemistry of this compound. Distinguishing between cine- and tele-substitution (where the nucleophile attacks a more distant carbon) is crucial for understanding the reaction pathway. arkat-usa.org
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. For the 2-phenylbenzo[b]thiophene scaffold, this approach offers a way to introduce new substituents without the need for pre-functionalized starting materials.
Regioselective Beta-Arylation of Benzo[b]thiophenes
While the previous sections focused on the reactivity of the C-Br bond, it is also important to consider the functionalization of the C-H bonds of the benzo[b]thiophene core. The direct arylation of benzo[b]thiophenes is a topic of significant research interest. While the α-position (C-2) is generally more acidic and thus more readily arylated, methods for the selective β-arylation (at the C-3 position) have been developed. nih.gov
One notable study reports a regioselective β-arylation of benzo[b]thiophenes with aryl iodides at room temperature. nih.gov This methodology utilizes a palladium catalyst and proceeds with high regioselectivity and functional group tolerance. The proposed mechanism involves a Heck-type pathway, with a concerted carbo-palladation across the thiophene double bond followed by a base-assisted anti-elimination. nih.gov This approach provides a direct route to 3-aryl-benzo[b]thiophenes from the parent benzo[b]thiophene. In the context of this compound, this type of C-H activation chemistry would be competitive with reactions at the C-Br bond and would depend on the specific reaction conditions and catalyst system employed. However, for the parent 2-phenylbenzo[b]thiophene, direct C-H arylation at the 3-position is a viable strategy for introducing aryl groups.
Mechanistic Organic Chemistry of Benzo B Thiophene Formation and Functionalization
Elucidation of Reaction Mechanisms in Bromination Processes
The introduction of a bromine atom at the C3 position of the 2-phenylbenzo[b]thiophene (B72322) core is a key functionalization step. This transformation is typically achieved through an electrophilic aromatic substitution reaction. A common and effective reagent for this purpose is N-Bromosuccinimide (NBS). tcichemicals.com
The mechanism for the bromination of thiophenes and their benzo-fused analogues with NBS has been the subject of detailed investigation. researchgate.netdntb.gov.ua The process is understood to proceed via an electrophilic substitution pathway. researchgate.net Computational studies using Density Functional Theory (DFT) have provided deeper insights, suggesting that the reaction paths involving the formation of a bromonium ion (Br+) are energetically favorable. researchgate.net This electrophilic bromine species is the active agent that attacks the electron-rich benzo[b]thiophene ring.
The reaction is initiated by the attack of the π-electron system of the benzo[b]thiophene ring on the electrophilic bromine source. This attack, which occurs preferentially at the electron-rich C3 position in a 2-substituted benzo[b]thiophene, leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or an arenium ion. The positive charge in this intermediate is delocalized over the thiophene (B33073) and benzene (B151609) rings, with the sulfur atom playing a key role in stabilization through its lone pair of electrons. In the final step, a base (such as the succinimide (B58015) anion) abstracts a proton from the C3 carbon, restoring the aromaticity of the ring and yielding the 3-bromo-2-phenylbenzo[b]thiophene product.
A practical laboratory example demonstrates the high efficiency of this regioselective bromination. tcichemicals.com
| Reactant | Reagent | Position of Bromination | Yield |
| 2-Methylbenzo[b]thiophene (B72938) | N-Bromosuccinimide (NBS) | C3 | 99% |
| This table illustrates the high regioselectivity and yield for the bromination at the C3 position of a 2-substituted benzo[b]thiophene, a reaction analogous to the formation of the 3-bromo derivative of 2-phenylbenzo[b]thiophene. tcichemicals.com |
Understanding Regioselectivity in Electrophilic Substitution on Benzo[b]thiophene
The regiochemical outcome of electrophilic substitution on the benzo[b]thiophene scaffold is a critical aspect of its chemistry. The position of attack by an incoming electrophile is determined by the electron density distribution within the ring system, which is influenced by the sulfur heteroatom and any existing substituents. The key to understanding regioselectivity lies in assessing the stability of the potential carbocation intermediates (arenium ions) that can be formed. libretexts.org
For an unsubstituted benzo[b]thiophene, electrophilic attack is generally favored at the C2 position over the C3 position. DFT studies have corroborated this, showing that attack at the α-carbon (C2) is preferred both kinetically and thermodynamically compared to the β-carbon (C3). researchgate.net However, in the case of 2-phenylbenzo[b]thiophene, the C2 position is already occupied. The existing phenyl group at C2, along with the sulfur atom, directs subsequent electrophilic attack to the C3 position.
The directing influence can be rationalized by examining the resonance structures of the arenium ion intermediate formed upon attack at C3:
Sulfur Stabilization: The lone pairs on the sulfur atom can effectively stabilize the adjacent positive charge through resonance, creating a sulfonium (B1226848) ion structure. This is a powerful stabilizing effect.
Phenyl Group Influence: The phenyl group at C2 helps to stabilize the intermediate through inductive and resonance effects, further favoring the formation of the C3-substituted arenium ion.
The alternative, attack at other positions on the benzene ring (e.g., C4 or C7), would lead to less stable intermediates as the stabilizing influence of the sulfur atom is less direct. Therefore, the C3 position emerges as the most nucleophilic and kinetically favored site for electrophilic bromination. researchgate.net
Mechanistic Insights into Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound provides a synthetic handle for a wide array of functionalizations via metal-catalyzed cross-coupling reactions. rsc.org These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The general mechanism for these transformations, most commonly catalyzed by palladium complexes, follows a well-established catalytic cycle. rhhz.net
The plausible mechanistic cycle for a typical palladium-catalyzed cross-coupling reaction involving this compound as the substrate can be broken down into three fundamental steps:
Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) catalyst. The palladium atom inserts itself into the carbon-bromine bond, forming a new organopalladium(II) complex. This is often the rate-determining step of the cycle. rhhz.net
Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, the organopalladium(II) halide complex reacts with an organoboron reagent (in the presence of a base) in a step called transmetalation. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled from the coordination sphere as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. rhhz.net
This catalytic cycle enables the versatile functionalization of the C3 position, allowing for the introduction of aryl, alkyl, alkynyl, amino, and other groups, thus providing access to a diverse library of 2,3-disubstituted benzo[b]thiophene derivatives. researchgate.netresearchgate.net
Computational Chemistry Approaches for Mechanistic Studies (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms in organic chemistry. testbook.com For benzo[b]thiophene systems, DFT calculations provide profound insights into reactivity, selectivity, and kinetics that are often difficult to probe experimentally. researchgate.netscienceopen.com
DFT studies have been applied to investigate several aspects of benzo[b]thiophene chemistry:
Reaction Pathways: By calculating the Gibbs free energy surfaces, researchers can map out the entire course of a reaction. For the bromination of thiophenes with NBS, DFT calculations have shown that pathways leading to the formation of a bromonium ion intermediate are energetically favorable, providing a theoretical foundation for the proposed electrophilic substitution mechanism. researchgate.netdntb.gov.ua
Regioselectivity: DFT can be used to predict the most likely site of electrophilic attack by analyzing the electronic structure of the molecule. Calculation of frontier molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential (MEP) maps can identify the most electron-rich (nucleophilic) sites in the molecule. researchgate.net For substituted benzo[b]thiophenes, these calculations can quantify the directing effects of various substituents.
Transition State Analysis: Locating and characterizing the transition state structures on the potential energy surface allows for the calculation of activation energies. This provides a kinetic basis for why one reaction pathway or regiochemical outcome is preferred over another.
The table below summarizes key parameters that are often determined using DFT calculations to understand reaction mechanisms.
| Computational Parameter | Information Gained | Relevance to Benzo[b]thiophene Chemistry |
| Reaction Energy Profile | Energies of reactants, intermediates, transition states, and products. | Elucidates the stepwise mechanism of bromination; determines whether a reaction is kinetically or thermodynamically controlled. researchgate.net |
| HOMO/LUMO Energies | Identifies highest occupied and lowest unoccupied molecular orbitals. | Predicts sites for electrophilic (HOMO-driven) and nucleophilic (LUMO-driven) attack; explains regioselectivity. researchgate.netmdpi.com |
| Activation Energy (ΔG‡) | The energy barrier for a reaction step. | Quantifies the kinetic feasibility of a reaction pathway; compares rates of competing reactions (e.g., substitution at different positions). researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and sites for electrophilic/nucleophilic attack. | Identifies the C3 position as a nucleophilic center susceptible to bromination. researchgate.net |
Through these computational approaches, a detailed, quantitative understanding of the factors controlling the synthesis and reactivity of this compound can be achieved.
Synthesis of Derivatized Analogs and Structural Modifications of 3 Bromo 2 Phenylbenzo B Thiophene
Preparation of Substituted 2-Phenylbenzo[b]thiophene (B72322) Bromine Derivatives
The synthesis of substituted 2-phenylbenzo[b]thiophene bromine derivatives is a cornerstone for creating a diverse library of compounds for further investigation. Direct bromination of 3-substituted benzo[b]thiophenes represents a key strategy. For instance, the bromination of 3-cyanobenzo[b]thiophene can yield 6-bromo-3-cyanobenzo[b]thiophene, which serves as a vital intermediate for accessing various substituted analogs at the C6 position through palladium-catalyzed coupling reactions. researchgate.net
Another approach involves the electrophilic cyclization of o-alkynyl thioanisoles. This method has been successfully employed to produce 2,3-disubstituted benzo[b]thiophenes. While the direct synthesis of 3-bromo-2-phenylbenzo[b]thiophene via this route is contingent on the starting materials, the methodology is robust for creating a variety of substituted precursors. nih.gov Furthermore, the synthesis of 2-phenyl benzothiophene (B83047) itself has been approached through several routes, including using benzo[b]thiophene, 2-benzo[b]thiophene boronic acid, and substituted benzenes as starting materials, providing multiple entry points for introducing bromine substituents. ciac.jl.cn
A significant advancement in creating diversity is the solution-phase parallel synthesis of multi-substituted benzo[b]thiophenes. This high-throughput approach allows for the generation of a library of compounds. The process often involves the preparation of 3-iodobenzo[b]thiophenes from various alkynes, which can then undergo further modifications. nih.gov The carbon-iodine bond is highly amenable to palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the introduction of a wide range of substituents onto the benzo[b]thiophene scaffold. nih.gov
| Starting Material | Reagent(s) | Product | Reference(s) |
| 3-Cyanobenzo[b]thiophene | Molecular Bromine | 6-Bromo-3-cyanobenzo[b]thiophene | researchgate.net |
| o-Alkynyl thioanisoles | Electrophile (e.g., Br₂) | 2,3-Disubstituted benzo[b]thiophenes | nih.gov |
| Various alkynes | I₂ in CH₂Cl₂ | 3-Iodobenzo[b]thiophenes | nih.gov |
| 2-Bromothiophene (B119243) | Aryl-B(OH)₂ | 2-Arylthiophenes | mdpi.com |
Synthesis of Benzo[b]thiophene Analogs with Varied Halogen Substituents
The synthesis of benzo[b]thiophene analogs featuring different halogens (chlorine, bromine, and iodine) at various positions is crucial for structure-activity relationship (SAR) studies. A common and effective method is the electrophilic cyclization of o-alkynyl thioanisoles. This strategy has been shown to be environmentally benign, utilizing safe and inexpensive inorganic reagents to produce 2,3-disubstituted benzo[b]thiophenes with iodo, bromo, and chloro substituents in high yields under mild conditions. nih.govuwf.edu
Specifically, 3-halobenzo[b]thiophenes can be synthesized from 2-alkynyl thioanisoles using sodium halides as the halogen source in the presence of copper(II) sulfate (B86663) in ethanol. nih.gov This method allows for the straightforward introduction of chlorine, bromine, and iodine at the 3-position. The synthesis of 2-cyclohexyl and 2-cyclopentanol substituted 3-chloro and 3-bromo benzo[b]thiophene derivatives has also been reported using this methodology. nih.gov
Furthermore, a combined ortho-lithiation and halocyclization strategy offers access to regioselectively functionalized benzo[b]thiophenes. Starting from N,N-diethyl O-3-halophenylcarbamates, this approach leads to the formation of 3-halo-7-oxygen-functionalized benzo[b]thiophenes with various substituents at the C-2 position. researchgate.net
| Starting Material | Reagent(s) | Product | Reference(s) |
| 2-Alkynyl thioanisoles | NaX (X = Cl, Br, I), CuSO₄, Ethanol | 3-Halobenzo[b]thiophenes | nih.gov |
| o-Alkynyl thioanisoles | Electrophilic halogen source | 2,3-Dihalo-benzo[b]thiophenes | uwf.edu |
| N,N-Diethyl O-3-halophenylcarbamates | n-BuLi, then electrophilic halogen source | 3-Halo-7-oxygen-functionalized benzo[b]thiophenes | researchgate.net |
Structural Modifications of the Benzo[b]thiophene Core for Comparative Studies
Structural modifications of the benzo[b]thiophene core are essential for comparative studies to understand how different substituents and their positions influence the molecule's properties. One area of focus has been the synthesis of benzo[b]thiophene acylhydrazones, where modifications are made to the benzo[b]thiophene nucleus. For example, by starting with substituted benzo[b]thiophene-2-carboxylic hydrazides, a variety of acylhydrazone derivatives with diverse functionalities on the aromatic ring and at position 6 of the benzo[b]thiophene core have been prepared. nih.govmdpi.com
Another avenue for comparative analysis is the synthesis of benzo[b]thiophene analogs of biologically active molecules like combretastatin (B1194345) A-4. In these studies, the linkage position of a 3,4,5-trimethoxystyrene (B3047028) unit on the benzo[b]thiophene ring is varied. It was found that benzo[b]thiophenes with the substituent at position 2 were significantly more active than the 3-regioisomers, highlighting the importance of substitution patterns. nih.gov
The modification of polymers containing thiophene (B33073) units has also been explored. For instance, poly(thiophene) has been modified with benzoquinone to study the effect on the material's properties. rsc.org While not directly focused on this compound, these studies provide valuable insights into how the electronic properties of the thiophene core can be tuned through structural modifications.
| Core Structure | Modification | Purpose | Reference(s) |
| Benzo[b]thiophene-2-carbohydrazide | Reaction with various aldehydes | Synthesis of acylhydrazone derivatives for biological screening | nih.govmdpi.com |
| Benzo[b]thiophene | Attachment of 3,4,5-trimethoxystyrene at position 2 or 3 | Comparative study of biological activity | nih.gov |
| Poly(thiophene) | Modification with benzoquinone | Study of changes in material properties | rsc.org |
Preparation of Fused Benzo[b]thiophene Systems and Derivatives
The synthesis of fused benzo[b]thiophene systems expands the structural diversity and potential applications of this heterocyclic core. A notable method for creating fused derivatives is the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes. This approach has proven to be more efficient than other methods like oxidative coupling or palladium-catalyzed intramolecular arylation for preparing functionally substituted naphtho[2,1-b:3,4-b′]dithiophenes and phenanthro[9,10-b]thiophenes. thieme-connect.com
Another versatile strategy involves the one-pot domino reaction of thiophenone, malononitrile, and aromatic aldehydes in the presence of sodium ethoxide. This sequence, which includes Knoevenagel condensation, Michael addition, intramolecular Thorpe-Ziegler cyclization, tautomerization, and elimination, yields a library of novel benzo[b]thiophene derivatives. malayajournal.org
The synthesis of thieno[3,2-b]thiophenes, a class of fused systems, has been extensively studied. One route involves the nucleophilic aromatic substitution of a nitro group in 3-nitrothiophene-2,5-dicarboxylates with thiolates, followed by Dieckman condensation. mdpi.com Other methods for synthesizing thieno[3,2-b]thiophene (B52689) derivatives include starting from 3-bromothiophene (B43185) and employing a series of reactions involving lithiation, sulfur addition, and cyclization. nih.govresearchgate.net
| Synthetic Strategy | Starting Material(s) | Product Type | Reference(s) |
| Iodine-promoted photocyclization | 4,5-Diaryl-substituted thiophenes | Fused benzo[b]thiophene derivatives | thieme-connect.com |
| One-pot domino reaction | Thiophenone, malononitrile, aromatic aldehydes | Novel benzo[b]thiophene derivatives | malayajournal.org |
| Nucleophilic aromatic substitution and Dieckman condensation | 3-Nitrothiophene-2,5-dicarboxylates, thiolates | Thieno[3,2-b]thiophene derivatives | mdpi.com |
| Multi-step synthesis from bromothiophene | 3-Bromothiophene | Thieno[3,2-b]thiophene and its derivatives | nih.govresearchgate.net |
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-Bromo-2-phenylbenzo[b]thiophene. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon-¹³ (¹³C NMR) spectra, researchers can precisely map the molecular framework.
In the ¹H NMR spectrum of a related compound, 3-bromo-2-cyclohexylbenzo[b]thiophene, specific proton signals can be assigned to the cyclohexyl and benzothiophene (B83047) moieties. For instance, multiplets observed between δ 1.30–2.18 ppm correspond to the protons of the cyclohexyl group, while signals in the aromatic region (around δ 7.34 ppm) are characteristic of the benzothiophene core. nih.gov While the phenyl group in this compound would present a different set of aromatic signals, the principle of using chemical shifts and multiplicities to assign protons remains the same.
¹³C NMR spectroscopy provides complementary information by identifying the chemical environment of each carbon atom. In the context of substituted benzothiophenes, the carbon signals offer confirmation of the connectivity and substitution pattern. For example, the carbon atom directly bonded to the bromine would exhibit a characteristic chemical shift influenced by the halogen's electronegativity. Analysis of both ¹H and ¹³C NMR spectra is crucial for distinguishing between potential isomers and confirming the successful synthesis of the target compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of this compound, which in turn confirms its elemental composition. This method provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different chemical formulas.
The fragmentation pattern observed in the mass spectrum offers additional structural information. For instance, in the analysis of related nitro-substituted benzothiophenes, HRMS data confirmed the loss of specific fragments, such as the hydroxyl radical (•OH), from the molecular ion. researchgate.net This type of fragmentation analysis helps to deduce the connectivity of the molecule and the positions of substituents. For this compound, characteristic fragments would likely include the loss of the bromine atom and fragmentation of the phenyl and benzothiophene rings, providing further evidence for the proposed structure.
Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The FTIR spectrum of a molecule provides a unique fingerprint based on its constituent functional groups.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as vibrations associated with the C-S bond of the thiophene (B33073) ring and the C-Br bond. While specific spectral data for this exact compound is not detailed in the provided context, the analysis of related structures indicates that FTIR is a standard method for confirming the presence of the core benzothiophene structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within this compound. The absorption of UV or visible light excites electrons to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.
Studies on related thiophene-containing compounds demonstrate that UV-Vis spectroscopy can be used to monitor changes in conjugation and macromolecular organization. mdpi.com For this compound, the UV-Vis spectrum would reveal absorption bands corresponding to the π-π* transitions within the aromatic phenyl and benzothiophene ring systems. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. In some cases, interactions with other molecules can lead to shifts in the absorption maxima, which can be monitored by UV-Vis spectroscopy. mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Regioisomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for assessing the purity of this compound and for identifying and quantifying any isomeric impurities.
The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. This technique is particularly useful for ensuring that only the desired regioisomer of a substituted benzothiophene has been synthesized and for detecting any starting materials or byproducts remaining after purification.
Column Chromatography and Recrystallization for Product Isolation and Purification
Following the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and any isomeric impurities. Column chromatography and recrystallization are two common and effective methods for achieving high purity.
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, as they are moved through the column by a solvent system (eluent). rsc.orgorgsyn.org For the purification of benzothiophene derivatives, a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), is often used as the eluent. nih.gov The polarity of the eluent can be adjusted to effectively separate the desired product from impurities. rsc.org
Recrystallization: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.
Both column chromatography and recrystallization are frequently used in the synthesis of benzothiophene derivatives to obtain the final product in a highly pure form, which is crucial for accurate subsequent analysis and for its use in further research. chemrxiv.org
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-2-phenylbenzo[b]thiophene?
The synthesis typically involves bromination of 2-phenylbenzo[b]thiophene using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions. Catalysts such as FeCl₃ or AlCl₃ are often employed to direct bromine substitution to the 3-position. Reaction parameters (temperature, solvent, stoichiometry) must be optimized to avoid over-bromination or side products . For example, AuCl-catalyzed cyclization of ethynylthiophenes has been used for analogous bromothiophenes, ensuring regioselectivity .
Q. How can the purity and structure of this compound be verified experimentally?
Characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and molecular integrity (e.g., aromatic protons and bromine-induced deshielding effects) .
- HPLC : Reverse-phase HPLC with methanol-water gradients can assess purity, as demonstrated in tetrahydrobenzo[b]thiophene derivative purification .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns from bromine .
Q. What are the key challenges in achieving selective bromination at the 3-position of benzo[b]thiophene derivatives?
Competing bromination at adjacent positions (e.g., 4- or 7-positions) can occur due to electronic or steric factors. Strategies include:
- Using directing groups (e.g., phenyl rings) to stabilize intermediates.
- Adjusting reaction kinetics (slow addition of Br₂) or employing milder brominating agents like NBS .
- Monitoring reaction progress via TLC or GC-MS to terminate before side reactions dominate .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its electronic properties in optoelectronic materials?
Bromine’s electron-withdrawing nature lowers the HOMO-LUMO gap, enhancing charge transport in organic semiconductors. In Ir(III) phosphorescent complexes, brominated dibenzo[b]thiophene-S,S-dioxide ligands increased quantum yields (Φₚ up to 0.83) and red-shifted emission wavelengths (585 nm vs. 543 nm in non-brominated analogs) . Such modifications are critical for tuning OLED efficiency and color output .
Q. What methodologies are used to study the reactivity of this compound in cross-coupling reactions?
The bromine atom serves as a handle for Suzuki-Miyaura or Ullmann couplings. Key steps include:
- Metallation : Lithiation or Grignard formation for nucleophilic substitution.
- Catalytic Systems : Pd(PPh₃)₄ or CuI/ligand systems for aryl-aryl bond formation.
- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature to minimize dehalogenation . For example, 4,7-dibromobenzo[b]thiophene derivatives undergo efficient cross-coupling to construct π-extended systems for organic electronics .
Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?
Density Functional Theory (DFT) calculations can predict:
- Binding Affinities : Docking studies with enzyme active sites (e.g., COX-1/2 for anti-inflammatory activity) to identify key interactions .
- ADMET Properties : LogP and solubility predictions to guide pharmacokinetic optimization .
- Structure-Activity Relationships (SAR) : Correlating electronic effects (e.g., bromine’s σₚ value) with bioactivity trends .
Data Contradiction and Optimization
Q. How can conflicting reports on the regioselectivity of benzo[b]thiophene bromination be resolved?
Discrepancies often arise from varying reaction conditions (e.g., Br₂ vs. NBS, solvent polarity). Systematic studies using:
- Kinetic Control : Lower temperatures favor thermodynamic products, while higher temps may shift selectivity.
- Isotopic Labeling : ²H or ¹³C tracing to map intermediate pathways.
- Computational Analysis : Transition state modeling (e.g., DFT) to predict dominant pathways .
Q. What experimental strategies mitigate over-bromination in the synthesis of this compound?
- Stoichiometric Control : Limiting Br₂ to 1 equivalent.
- In Situ Monitoring : Real-time UV-Vis or Raman spectroscopy to detect dibrominated byproducts.
- Protective Groups : Temporarily blocking reactive sites (e.g., sulfonation) during bromination .
Applications in Advanced Systems
Q. How is this compound utilized in the design of phosphorescent OLED emitters?
As a ligand precursor, it enhances spin-orbit coupling in Ir(III) complexes, improving intersystem crossing for higher Φₚ. Unsymmetric Ir complexes with dibenzo[b]thiophene-S,S-dioxide units achieve ηₑₓₜ >16% in solution-processed OLEDs, demonstrating industrial potential .
Q. What role does this compound play in organic thin-film transistors (OTFTs)?
Bromine’s electron-withdrawing effect increases charge carrier mobility (µ ~10⁻² cm²/Vs) in p-type semiconductors. Vacuum-deposited films of brominated thiophenes show improved morphology and on/off ratios (>10⁵) compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
